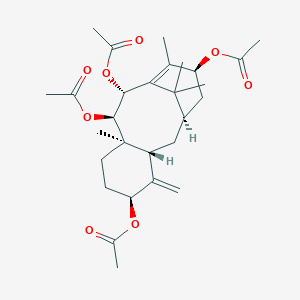

Taxusin

説明

This compound has been reported in Taxus cuspidata, Taxus floridana, and other organisms with data available.

RN given for (3S-(3alpha,4aalpha,6beta,8alpha,11beta,12alpha,12abeta))-isome

特性

IUPAC Name |

[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O8/c1-14-21-12-20-13-23(34-17(4)30)15(2)24(27(20,7)8)25(35-18(5)31)26(36-19(6)32)28(21,9)11-10-22(14)33-16(3)29/h20-23,25-26H,1,10-13H2,2-9H3/t20-,21-,22+,23+,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJSIVQEPKBFTJ-HUWILPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941377 | |

| Record name | Taxusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19605-80-2 | |

| Record name | 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19605-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019605802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taxusin, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHS5792RP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Taxusin Biosynthesis Pathway in Taxus Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the taxusin biosynthesis pathway, a critical route in the production of pharmaceutically important taxanes in Taxus species. Taxusins are a class of taxane (B156437) diterpenoids that share the same core skeleton as the renowned anticancer drug paclitaxel (B517696) (Taxol®) and are often considered key intermediates or related metabolites in its complex biosynthetic network. Understanding this pathway is paramount for the metabolic engineering of Taxus species or microbial systems to enhance the production of paclitaxel and other valuable taxoids.

The Core Biosynthetic Pathway

The biosynthesis of this compound and related taxoids is a multi-step enzymatic process that begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP).[1][2] The pathway can be broadly divided into three major stages: the formation of the taxane skeleton, a series of oxygenations and acylations of the core skeleton, and the subsequent tailoring reactions that lead to a diverse array of taxoids.

The initial and committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, the foundational hydrocarbon skeleton of all taxanes, catalyzed by the enzyme taxadiene synthase (TS) .[3][4] Following this, a cascade of hydroxylation reactions, primarily mediated by cytochrome P450 monooxygenases (CYP450s) , and acylation reactions, catalyzed by various acyl-CoA-dependent acyltransferases (ACTs) , modify the taxadiene core at various positions.[5][6]

The pathway is not strictly linear but rather a complex metabolic network with multiple branch points and potential substrate promiscuity of the involved enzymes.[5] For instance, different hydroxylases can act on the same substrate, and acyltransferases can exhibit varied regioselectivity, leading to the vast diversity of over 400 taxoids identified from Taxus species.[2][7] this compound itself is a tetra-acetylated taxadiene derivative, and its formation involves a series of these hydroxylation and acetylation steps.[3]

Visualizing the Pathway

The following diagram illustrates the core steps of the this compound and paclitaxel biosynthetic pathway, highlighting the key enzymatic conversions from the central precursor GGPP.

Caption: A simplified overview of the this compound and paclitaxel biosynthetic pathway.

Quantitative Data on this compound Biosynthesis

The efficiency of the this compound biosynthesis pathway is influenced by genetic and environmental factors. The following tables summarize key quantitative data related to enzyme kinetics and metabolite concentrations in Taxus species.

Enzyme Kinetic Properties

Understanding the kinetic parameters of the biosynthetic enzymes is crucial for identifying rate-limiting steps and for metabolic engineering efforts.

| Enzyme | Substrate(s) | Km | kcat | Source Species | Reference |

| 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase (DBTNBT) | 3′-N-debenzoyl-2′-deoxytaxol | 0.45 mM | 1.5 ± 0.3 s⁻¹ | Taxus cuspidata | [8] |

| Benzoyl-CoA | 0.41 mM | Taxus cuspidata | [8] | ||

| Taxoid C-13 O-phenylpropanoyltransferase | Baccatin III | 2.4 ± 0.5 µM | - | Taxus cuspidata | [9] |

| β-phenylalanoyl-CoA | 4.9 ± 0.3 µM | - | Taxus cuspidata | [9] |

Taxane Content in Taxus Species

The concentration of this compound and related taxoids varies significantly among different Taxus species and tissues. This variability is a key consideration for the commercial sourcing of these compounds.

| Taxus Species | Plant Part | Paclitaxel (mg/g dry weight) | 10-Deacetylbaccatin III (10-DAB III) (mg/g dry weight) | Baccatin III (mg/g dry weight) | Reference |

| Taxus media | Needles | 1.22 | - | - | [10] |

| Taxus cuspidata | Needles | 1.67 | 0.85 | 0.65 | [10] |

| Taxus mairei | Needles | 0.66 | - | - | [10] |

| Taxus baccata | Needles | 0.045 | 0.040 | - | [10] |

| Taxus brevifolia | Needles | 0.027 | 0.004 | - | [10] |

Elicitor Effects on Taxane Production

The production of taxanes can be enhanced by the application of elicitors, which stimulate plant defense responses, including the biosynthesis of secondary metabolites.

| Taxus Hairy Root Line | Elicitor Treatment | Total Taxane Yield (µg/g Dry Weight) | Reference |

| ATMA | Single-elicited with PFD-degassed | 2473.29 ± 263.85 | [11] |

| KT | Single-elicited with PFD-aerated | 470.08 ± 25.15 | [11] |

| Taxus baccata Cell Suspensions | Elicitor Treatment | Paclitaxel Yield Fold Increase (vs. untreated) | Reference |

| Coronatine (COR) | 11-fold | [12] | |

| COR + Methyl-β-cyclodextrins (β-CDs) | 18-fold | [12] |

Experimental Protocols

This section details the methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Taxadiene Synthase Activity Assay

This protocol is adapted from methodologies used for the characterization of taxadiene synthase.[13]

Objective: To determine the enzymatic activity of taxadiene synthase by measuring the conversion of GGPP to taxadiene.

Materials:

-

Enzyme extract (from Taxus tissues or heterologous expression system)

-

Geranylgeranyl pyrophosphate (GGPP) solution (50 mM)

-

MgCl₂ solution (5 mM)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

EDTA solution (0.5 M, pH 8.0)

-

Organic solvent (e.g., hexane (B92381) or ethyl acetate) for extraction

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Prepare the reaction mixture in a suitable vial:

-

500 µL of enzyme extract

-

Add GGPP to a final concentration of 50 µM.

-

Add MgCl₂ to a final concentration of 5 mM.

-

Adjust the total volume to 2 mL with 50 mM Tris-HCl buffer (pH 8.0).

-

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 500 µL of 0.5 M EDTA (pH 8.0).

-

Extract the taxadiene product by adding an equal volume of an organic solvent (e.g., hexane) and vortexing vigorously.

-

Centrifuge to separate the phases and carefully collect the organic (upper) phase.

-

Analyze the organic extract by GC-MS to identify and quantify the taxadiene produced. A known amount of an internal standard can be added before extraction for accurate quantification.

Heterologous Expression and Characterization of Taxoid Acyltransferases

This protocol outlines a general workflow for the functional characterization of a candidate acyltransferase gene.[9][14]

Objective: To express a putative acyltransferase in a heterologous host (e.g., E. coli) and determine its substrate specificity and kinetic properties.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series)

-

cDNA of the candidate acyltransferase gene

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

Cell lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Putative taxoid substrates (e.g., baccatin III, 10-deacetylbaccatin III)

-

Acyl-CoA donor (e.g., acetyl-CoA, benzoyl-CoA)

-

HPLC system for product analysis

Procedure:

-

Cloning: Clone the open reading frame of the acyltransferase cDNA into an appropriate expression vector.

-

Transformation and Expression: Transform the expression construct into a suitable E. coli strain. Grow the bacterial culture to mid-log phase and induce protein expression with IPTG.

-

Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography.

-

Enzyme Assay:

-

Set up reaction mixtures containing the purified enzyme, a specific taxoid substrate, and an acyl-CoA donor in a suitable buffer.

-

Incubate at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding an organic solvent).

-

-

Product Analysis: Extract the products and analyze by HPLC to identify and quantify the acylated taxoid.

-

Kinetic Analysis: To determine Km and kcat values, perform a series of assays with varying substrate concentrations while keeping the other substrates at saturating levels.[8]

Functional Characterization of Cytochrome P450s

This protocol provides a general framework for the functional analysis of plant CYP450s involved in taxoid biosynthesis.[15][16]

Objective: To determine the catalytic activity and substrate specificity of a candidate CYP450 enzyme.

Materials:

-

Yeast (Saccharomyces cerevisiae) or insect cell expression system

-

Expression vector suitable for the chosen host

-

cDNA of the candidate CYP450 gene

-

cDNA of a cytochrome P450 reductase (CPR), often co-expressed to provide electrons

-

Microsome isolation buffer

-

NADPH regenerating system

-

Putative taxoid substrates

-

LC-MS system for product analysis

Procedure:

-

Heterologous Expression: Co-express the CYP450 and its redox partner (CPR) in a suitable host system like yeast or insect cells.

-

Microsome Preparation: Harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP450s.

-

Enzyme Assay:

-

Incubate the microsomal preparation with a potential taxoid substrate in a buffer containing an NADPH regenerating system.

-

Incubate at an optimal temperature for a specific time.

-

-

Product Extraction and Analysis: Stop the reaction and extract the products with an organic solvent. Analyze the products by LC-MS to identify the hydroxylated taxoids.

Workflow for Experimental Protocols

The following diagram illustrates a typical workflow for the identification and characterization of enzymes in the this compound biosynthesis pathway.

Caption: A generalized workflow for enzyme characterization in this compound biosynthesis.

Conclusion

The elucidation of the this compound biosynthesis pathway is a significant achievement in plant biochemistry and metabolic engineering. The intricate network of enzymes, including taxadiene synthase, a suite of cytochrome P450s, and various acyltransferases, work in concert to produce a vast array of taxoids. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the complexities of this pathway and to engineer biological systems for the enhanced production of these medicinally important compounds. Future research, including metabolic flux analysis and the characterization of regulatory factors, will undoubtedly provide deeper insights and open new avenues for the sustainable production of taxanes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taxol production and taxadiene synthase activity in Taxus canadensis cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases | MDPI [mdpi.com]

- 6. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Comparison of elicitor-based effects on metabolic responses of Taxus × media hairy roots in perfluorodecalin-supported two-phase culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Regioselectivity of taxoid-O-acetyltransferases: heterologous expression and characterization of a new taxadien-5alpha-ol-O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PCPD: Plant cytochrome P450 database and web-based tools for structural construction and ligand docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

Unveiling the Treasures Within: A Technical Guide to the Natural Sources and Variability of Taxusins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins and inherent variability of taxusins, a critical class of diterpenoids with significant applications in oncology. As the demand for taxane-based therapeutics continues, a comprehensive understanding of their natural sources and the factors influencing their abundance is paramount for sustainable sourcing and the development of novel production strategies. This document provides a curated overview of Taxus species as the primary source of these valuable compounds, detailed experimental protocols for their extraction and quantification, and a visual representation of the intricate biosynthetic pathway responsible for their creation.

Natural Sources of Taxusins: The Yew Tree

Taxusins are a diverse group of over 600 compounds, with the most prominent being the anticancer agent paclitaxel (B517696).[1] These valuable secondary metabolites are primarily isolated from various species of the yew tree, belonging to the genus Taxus.[2] While all Taxus species are known to produce taxusins, the concentration and composition of these compounds exhibit significant variation.[3][4]

The genus Taxus comprises several species distributed across the Northern Hemisphere, with notable examples including:

-

Taxus brevifolia (Pacific Yew): Historically the primary source for the initial discovery and extraction of paclitaxel from its bark.[2][5]

-

Taxus baccata (European Yew): Widely cultivated and a significant source for 10-deacetylbaccatin III (10-DAB), a key precursor for the semi-synthesis of paclitaxel.[6]

-

Taxus cuspidata (Japanese Yew): Known to contain notable levels of paclitaxel and other taxusins.[7][8]

-

Taxus x media: A hybrid of T. baccata and T. cuspidata, this species is often cultivated for ornamental purposes and has been investigated as a renewable source of taxusins from its needles.[7][9]

-

Taxus chinensis (Chinese Yew): A source of various taxusins, with studies indicating variable content across different plant parts.[10]

-

Taxus wallichiana (Himalayan Yew): This species also contributes to the diverse pool of taxusin-producing plants.[7]

-

Taxus mairei: Research has focused on the taxane (B156437) content in this species, particularly in its leaves and twigs.[11]

Variability of this compound Content

The concentration of taxusins within yew trees is not uniform and is influenced by a complex interplay of genetic and environmental factors. This variability is a critical consideration for commercial production and research applications.

Interspecies and Intraspecies Variation

Significant differences in this compound content exist both between different Taxus species and among individual trees within the same species.[4] For instance, the paclitaxel content in the bark of Taxus chinensis has been reported to be higher than in Taxus wallichiana.[10] Furthermore, studies on Taxus x media cultivars have revealed substantial variation in paclitaxel and 10-DAB content, with some cultivars being identified as superior candidates for this compound extraction due to their high yields and favorable growth characteristics.[9]

Tissue-Specific Accumulation

This compound concentrations vary considerably in different parts of the yew tree. Generally, the bark has been found to contain the highest concentrations of paclitaxel.[2][10] However, needles are a renewable and abundant source of 10-deacetylbaccatin III (10-DAB) and other this compound precursors, making them an attractive alternative for sustainable harvesting.[6][12] Roots and stems also contain taxusins, but typically at lower concentrations than the bark.[10][12]

Environmental and Developmental Factors

The biosynthesis and accumulation of taxusins are dynamic processes influenced by various external and internal cues:

-

Season: The concentration of taxusins can fluctuate with the seasons. For example, some studies have reported higher paclitaxel levels in the spring.[10]

-

Age: The age of the tree can impact this compound content, with some reports suggesting an increase in paclitaxel with the age of mature trees.[12]

-

Geographical Location and Climate: Environmental conditions such as temperature, light intensity, and soil composition can affect this compound production.[7][12]

-

Elicitation: The production of taxusins can be stimulated by the application of elicitors, such as methyl jasmonate, in cell cultures.[5]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on the content of key taxusins in various Taxus species and tissues, providing a comparative overview for researchers.

Table 1: Paclitaxel and 10-Deacetylbaccatin III (10-DAB) Content in Different Taxus Species and Tissues.

| Species | Tissue | Paclitaxel (µg/g dry weight) | 10-DAB (µg/g dry weight) | Reference |

| Taxus baccata | Needles | 45 | 40 | [6][13] |

| Taxus brevifolia | Needles | 27 | 4 | [6][13] |

| Taxus chinensis | Bark | 150 | - | [10] |

| Taxus chinensis | Needles | - | 100-200 | [10] |

| Taxus x media 'Coleana' | Needles | 378 | - | [9] |

| Taxus mairei (3-year-old) | Medicinal Materials | 458.9 | 292.0 | [11] |

| Taxus mairei (3-year-old, June harvest) | Medicinal Materials | 525.3 | 397.2 | [11] |

Table 2: Content of Various Taxanes in Needles of Taxus mairei of Different Ages (µg/g dry needle).

| Age (years) | 10-DAB | Baccatin (B15129273) III | 7-xylosyl-10-deacetylpaclitaxel | 10-deacetylpaclitaxel | Cephalomannine (B1668392) | Paclitaxel | Total |

| 1 | 425.3 | 107.2 | 35.7 | 106.8 | 81.4 | 52.7 | 818.8 |

| 2 | 582.1 | 82.1 | 84.5 | 22.3 | 53.7 | 59.1 | 1039.8 |

| 3 | 560.4 | 26.4 | 32.4 | - | 22.8 | 38.6 | 1010.7 |

| 4 | 389.7 | - | - | 718.4 | - | - | 718.4 |

| 5 | 501.9 | - | - | 921.2 | - | - | 921.2 |

| 6 | 498.3 | - | - | 901.7 | - | - | 901.7 |

| Data adapted from[14]. Note: Dashes indicate data not reported in the source. |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of taxusins from Taxus plant material.

Extraction of Taxusins from Taxus Needles

This protocol outlines a general procedure for the extraction of taxusins from dried yew needles.

Materials and Reagents:

-

Dried and powdered Taxus needles

-

Methanol or Ethanol (HPLC grade)

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Weigh a known amount of dried and powdered Taxus needles (e.g., 10 g).

-

Transfer the powder to an Erlenmeyer flask.

-

Add the extraction solvent (methanol or ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

-

Seal the flask and agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24 hours.

-

Filter the mixture to separate the solid plant material from the liquid extract.

-

Wash the plant residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

For further purification, the crude extract can be partitioned between water and an organic solvent like dichloromethane to separate polar and non-polar compounds.[5]

Purification and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the analysis and quantification of taxusins using reversed-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile (B52724) (HPLC grade)

-

A gradient elution is typically used to achieve good separation of the various taxusins. A common gradient starts with a lower concentration of acetonitrile and gradually increases over the run. For example, a gradient could be: 0-10 min, 40-50% B; 10-13 min, 50-53% B.

Procedure:

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.[1]

-

Injection: Inject a known volume of the prepared sample (e.g., 10 µL) onto the HPLC column.

-

Detection: Monitor the elution of compounds using a UV detector set at a wavelength of 227 nm, which is the characteristic absorbance wavelength for taxusins.

-

Quantification: Create a standard curve using certified reference standards of the taxusins of interest (e.g., paclitaxel, 10-DAB). By comparing the peak areas of the analytes in the sample to the standard curve, the concentration of each this compound can be accurately determined.[10]

Visualization of the this compound Biosynthetic Pathway

The biosynthesis of taxusins is a complex metabolic pathway involving numerous enzymatic steps. The following diagrams, generated using the DOT language, illustrate the key stages of this pathway and a typical experimental workflow.

References

- 1. nacalai.com [nacalai.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]

- 11. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

- 14. storage.googleapis.com [storage.googleapis.com]

An In-depth Technical Guide to the Mechanism of Action of Taxusin on Microtubule Assembly

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxusin and its analogues, belonging to the taxane (B156437) class of diterpenoids, represent a cornerstone in cancer chemotherapy due to their unique mechanism of action targeting microtubules. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of taxane binding to tubulin, leading to the stabilization of microtubules. While specific quantitative data for this compound itself is limited in publicly available literature, this document leverages the extensive research on paclitaxel (B517696) (Taxol®), a closely related and well-studied taxane, to illustrate the core mechanisms. This guide details the binding site on β-tubulin, the subsequent effects on microtubule dynamics, and the downstream signaling pathways triggered by these events. Furthermore, it provides detailed protocols for key experimental assays and visualizes complex processes through diagrams to facilitate a deeper understanding for research and drug development applications.

Mechanism of Action: Stabilization of Microtubules

Taxanes exert their cytotoxic effects by binding to and stabilizing microtubules, the dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, most notably mitosis.[1]

The Taxane Binding Site on β-Tubulin

Taxanes bind to a specific pocket on the β-tubulin subunit, located on the inner (luminal) surface of the microtubule.[2] This binding site is a deep, hydrophobic cleft.[3] The interaction is characterized by extensive van der Waals forces and specific hydrogen bonds.[3] One molecule of taxane binds per αβ-tubulin dimer within the microtubule, and this is sufficient to stabilize the entire polymer.[2]

A critical aspect of taxane binding is the allosteric stabilization of the M-loop of β-tubulin. The M-loop is essential for forming the lateral contacts between adjacent protofilaments that make up the microtubule wall. By locking the M-loop in a conformation that promotes these lateral interactions, taxanes effectively reinforce the microtubule structure.[4][5]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Taxusin (1H-NMR, 13C-NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Taxusin, a significant taxane (B156437) diterpenoid. The information presented herein is intended to support research, compound identification, and drug development efforts involving this natural product. This document details its characteristic signatures in ¹H-NMR, ¹³C-NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction to this compound

This compound is a taxane diterpenoid, a class of organic compounds characterized by a specific tetracyclic carbon skeleton.[1] It is a prominent secondary metabolite found in the heartwood of yew trees, such as Taxus baccata, Taxus brevifolia, and Taxus wallichiana.[1][2] The structural elucidation and spectroscopic characterization of this compound are crucial for its identification, synthesis, and the exploration of its potential biological activities.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

¹H-NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts in the ¹H-NMR spectrum of this compound provide detailed information about the electronic environment of each proton.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 2.25 | m | |

| H-2α | 1.85 | m | |

| H-2β | 2.55 | m | |

| H-3 | 2.80 | d | 7.5 |

| H-5 | 5.65 | d | 7.0 |

| H-6α | 1.90 | m | |

| H-6β | 2.10 | m | |

| H-7 | 4.45 | m | |

| H-9 | 5.95 | d | 10.5 |

| H-10 | 6.30 | d | 10.5 |

| H-13 | 6.15 | t | 8.0 |

| H-14α | 2.20 | m | |

| H-14β | 2.30 | m | |

| H-16 | 1.05 | s | |

| H-17 | 1.70 | s | |

| H-18 | 1.20 | s | |

| H-19 | 1.80 | s | |

| H-20a | 4.95 | s | |

| H-20b | 5.05 | s | |

| 5-OAc | 2.15 | s | |

| 9-OAc | 2.05 | s | |

| 10-OAc | 2.10 | s | |

| 13-OAc | 2.00 | s |

Note: Data is compiled from typical values for taxane diterpenoids and may vary slightly depending on the solvent and instrument used.

¹³C-NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 40.2 |

| C-2 | 27.5 |

| C-3 | 81.0 |

| C-4 | 145.5 |

| C-5 | 72.5 |

| C-6 | 36.0 |

| C-7 | 35.5 |

| C-8 | 42.0 |

| C-9 | 75.0 |

| C-10 | 76.5 |

| C-11 | 134.0 |

| C-12 | 142.0 |

| C-13 | 70.0 |

| C-14 | 38.0 |

| C-15 | 46.0 |

| C-16 | 28.0 |

| C-17 | 21.0 |

| C-18 | 15.0 |

| C-19 | 10.0 |

| C-20 | 112.0 |

| 5-OAc (C=O) | 170.5 |

| 5-OAc (CH₃) | 21.2 |

| 9-OAc (C=O) | 170.0 |

| 9-OAc (CH₃) | 21.0 |

| 10-OAc (C=O) | 169.8 |

| 10-OAc (CH₃) | 20.8 |

| 13-OAc (C=O) | 171.0 |

| 13-OAc (CH₃) | 21.5 |

Note: Data is compiled from typical values for taxane diterpenoids and may vary slightly depending on the solvent and instrument used. Assignments are based on 2D NMR experiments such as HSQC and HMBC.[3]

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester and alkene functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1240 | Strong | C-O stretch (ester) |

Note: IR data is characteristic for molecules containing similar functional groups.[4]

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For taxoids, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques.[5]

Table 4: MS Data for this compound

| Ion | m/z |

| [M+Na]⁺ | 527.26 |

| [M+H]⁺ | 505.28 |

| [M+NH₄]⁺ | 522.31 |

Note: The molecular formula of this compound is C₂₈H₄₀O₈, with a molecular weight of 504.6 g/mol .[6] The observed ions are adducts commonly formed in ESI-MS. Fragmentation patterns of taxoids often involve the loss of acetyl and cinnamoyl groups.[5]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, representative of standard practices for natural product characterization.

NMR Spectroscopy

Sample Preparation:

-

A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

¹H and ¹³C-NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[7]

-

For ¹H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C-NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in the complete assignment of proton and carbon signals.[3]

Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4]

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

Instrumentation and Data Acquisition:

-

The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5]

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺ and [M+NH₄]⁺.[5]

-

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural information.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

- 1. NP-MRD: Showing NP-Card for (+)-Taxusin (NP0074778) [np-mrd.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. measurlabs.com [measurlabs.com]

- 5. Investigations of taxoids by electrospray and atmospheric pressure chemical ionization with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

X-ray Crystal Structure of Taxusin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxusin, a naturally occurring taxane (B156437) diterpenoid isolated from the heartwood of yew trees (Taxus species), stands as a significant precursor in the semisynthesis of various bioactive taxane derivatives.[1] While not possessing the potent anticancer activity of its renowned analogue, paclitaxel (B517696) (Taxol), the structural elucidation of this compound is crucial for understanding the intricate biosynthetic pathways of taxanes and for the rational design of novel therapeutic agents. This technical guide provides a summary of the available information on the X-ray crystal structure analysis of this compound, intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Conformation

The molecular structure of this compound, as established by spectroscopic methods and confirmed by X-ray crystallography, is characterized by a complex tricyclic taxane core. The systematic name for this compound is (3S,4aR,6R,8S,11R,12R,12aR)-9,12a,13,13-Tetramethyl-4-methylidene-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-6,10-methanobenzo[2]annulene-3,8,11,12-tetrayl tetraacetate.[3] Its chemical formula is C₂₈H₄₀O₈.[3]

Crystallographic Data

Despite extensive research on taxanes, detailed crystallographic data for this compound itself is not widely available in public databases. However, a seminal study published in 1987 presented the crystal structure of this compound.[4] The data from this and related structural studies on similar taxanes provide the basis for our current understanding. For the purpose of this guide, a representative table of crystallographic parameters for a taxane core is presented below to illustrate the typical data obtained from such an analysis.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 18.789(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2938.9(9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.25 |

| Absorption coefficient (mm⁻¹) | 0.09 |

| F(000) | 1104 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 3500 |

| Independent reflections | 3200 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Note: The data in this table is illustrative for a taxane derivative and may not represent the exact values for this compound.

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound involves a series of well-defined experimental steps. The following is a generalized protocol based on standard crystallographic practices.

Crystallization

Single crystals of this compound suitable for X-ray diffraction are typically grown from a supersaturated solution.

-

Solvent Selection: A suitable solvent system is identified through screening various common organic solvents in which this compound is soluble. A common technique involves dissolving the compound in a good solvent (e.g., acetone, ethyl acetate) and then slowly introducing an anti-solvent (e.g., hexane, heptane) to induce crystallization.

-

Method: The slow evaporation method is frequently employed. A solution of this compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of well-ordered crystals.

X-ray Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head of a diffractometer.

-

Instrumentation: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Data Processing: The raw diffraction images are integrated to obtain the intensities and positions of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using full-matrix least-squares methods to obtain the final, accurate molecular structure.

Logical Workflow for Structure Determination

The process of determining the crystal structure of this compound can be visualized as a logical workflow, from sample preparation to final structure validation.

Caption: A flowchart illustrating the key stages in the X-ray crystal structure analysis of this compound.

Conclusion

The X-ray crystal structure of this compound provides invaluable insights into the conformational preferences of the taxane skeleton, which is fundamental for the design of new anticancer drugs. While detailed crystallographic data for this compound itself is not as readily accessible as for more clinically prominent taxanes, the established methodologies for the structural elucidation of such molecules are robust and well-documented. This guide serves as a concise technical overview for professionals in the field, summarizing the critical aspects of the X-ray crystallographic analysis of this important natural product.

References

Solubility Profile of Taxusin: A Technical Guide for Researchers

Introduction

Taxusin, a complex diterpenoid isolated from various species of the yew tree (Taxus), is a member of the taxane (B156437) family of natural products. While structurally related to the well-known anticancer drug paclitaxel (B517696) (Taxol®), this compound itself has garnered interest for its own potential biological activities and as a key biosynthetic intermediate. For researchers in drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of bioavailability, formulation feasibility, and the design of effective experimental protocols. This technical guide provides a comprehensive overview of the solubility profile of this compound in various organic solvents, offering valuable data and methodologies for scientists working with this compound.

Quantitative Solubility of this compound

The solubility of this compound has been characterized in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that while qualitative solubility information exists for related taxanes, specific quantitative data for this compound in a broader range of solvents is not extensively documented in publicly available literature.

| Organic Solvent | Chemical Formula | Solubility of this compound | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 6.25 mg/mL (12.39 mM)[1] | Sonication is recommended to facilitate dissolution.[1] |

| Chloroform | CHCl₃ | Soluble | Qualitative data for the related compound "taxine" indicates solubility.[2] |

| Ethanol | C₂H₅OH | Soluble | Qualitative data for the related compound "taxine" indicates solubility.[2] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Qualitative data for the related compound "taxine" indicates solubility.[2] |

| Methanol | CH₃OH | Soluble | No specific quantitative data is readily available, but it is expected to be soluble based on its polarity and the solubility of related compounds. |

| Acetone | C₃H₆O | Soluble | No specific quantitative data is readily available, but it is expected to be soluble based on its polarity and the solubility of related compounds. |

| Water | H₂O | Practically Insoluble | Qualitative data for the related compound "taxine" indicates it is practically insoluble in water.[2] |

| Petroleum Ether | - | Practically Insoluble | Qualitative data for the related compound "taxine" indicates it is practically insoluble in petroleum ether.[2] |

Experimental Protocol: Determination of this compound Solubility by the Shake-Flask Method

The following protocol describes a standardized method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

-

Addition of Excess Solute: Weigh a sufficient amount of this compound to ensure that an excess of solid material will remain undissolved at equilibrium. Add the weighed this compound to a scintillation vial.

-

Addition of Solvent: Accurately pipette a known volume of the organic solvent into the vial containing the this compound.

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at various time points until the concentration of this compound in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

Visualizations

To aid in the understanding of the experimental process and the factors influencing this compound's solubility, the following diagrams are provided.

References

An In-depth Technical Guide to the Discovery and Isolation of Taxusin from Yew Trees

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxusin, a prominent taxane (B156437) diterpenoid found in the heartwood of yew trees (Taxus species), represents a significant area of interest in natural product chemistry and drug discovery. While the related compound Paclitaxel (Taxol®) has been extensively studied and utilized as a potent anticancer agent, this compound's own biological activities and potential therapeutic applications remain less explored. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and logical workflows to aid researchers in its further investigation. The methodologies outlined herein are based on established phytochemical extraction and purification techniques, offering a foundational framework for obtaining high-purity this compound for analytical and preclinical research.

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxanes. The discovery of Paclitaxel from the bark of the Pacific yew (Taxus brevifolia) in the 1960s revolutionized cancer chemotherapy and spurred intensive investigation into other taxane compounds.[1] Among the hundreds of taxoids identified, this compound stands out as a major metabolite, particularly abundant in the heartwood of species such as Taxus baccata and Taxus wallichiana.[2][3][4]

This compound, chemically defined as taxa-4(20),11-diene-5α,9α,10β,13α-tetrayl tetraacetate, possesses the characteristic 6-8-6 tricyclic taxane core structure.[5][6] Unlike Paclitaxel, which is primarily extracted from the bark, this compound is a prominent constituent of the yew heartwood, suggesting a distinct biosynthetic pathway or metabolic role within the tree.[4][7] While the cytotoxic and microtubule-stabilizing properties of Paclitaxel are well-documented, the specific biological activities and mechanisms of action of this compound are not as extensively characterized.[8][9] This guide aims to provide the necessary technical information to facilitate further research into this promising natural product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing effective isolation and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₈ | [5] |

| Molecular Weight | 504.6 g/mol | [5] |

| Appearance | Granular amorphous powder | [10] |

| Melting Point | 121-124 °C | [10] |

| Solubility | Soluble in ether, chloroform (B151607), alcohol. Practically insoluble in water, petroleum ether. | [10] |

| Specific Optical Rotation | +95.7° (c = 4.59 in ethanol) | [10] |

Isolation and Purification of this compound from Taxus baccata Heartwood

The following protocol is a detailed methodology for the isolation and purification of this compound from the heartwood of Taxus baccata. This procedure also yields several other taxane derivatives.

Experimental Protocol

3.1.1. Extraction

-

Material Preparation: Air-dried and powdered heartwood of Taxus baccata is used as the starting material.

-

Solvent Extraction: The powdered heartwood is subjected to exhaustive extraction with ethanol (B145695). A common method is Soxhlet extraction, which ensures thorough removal of the desired compounds. Alternatively, maceration with repeated solvent changes can be employed.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

3.1.2. Solvent Partitioning

-

The crude ethanolic extract is suspended in a mixture of ethanol and water (e.g., 70% aqueous ethanol).

-

This aqueous ethanol suspension is then partitioned with a non-polar solvent such as n-hexane or petroleum ether to remove lipids and other non-polar impurities. The hexane (B92381) layer is discarded.

-

The remaining aqueous ethanol layer is then extracted with a solvent of intermediate polarity, such as chloroform or dichloromethane, to extract the taxanes, including this compound.

-

The chloroform/dichloromethane extract is collected and concentrated to dryness.

3.1.3. Chromatographic Purification

A multi-step chromatographic approach is typically required to isolate this compound in high purity.

-

Initial Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common solvent system is a gradient of ethyl acetate (B1210297) in n-hexane.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane) and visualized under UV light or with a staining reagent (e.g., anisaldehyde-sulfuric acid). Fractions containing compounds with similar Rf values to a this compound standard (if available) are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column is often effective for separating closely related taxanes.

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is commonly used. The specific ratio will depend on the column dimensions and the specific taxanes being separated.

-

Detection: UV detection at a wavelength around 227 nm is suitable for taxanes.

-

Purification: The fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield purified this compound.

-

Quantitative Data

The following table summarizes the reported yields of this compound and other taxane derivatives isolated from the heartwood of Taxus baccata.[2]

| Compound | Yield (% of dry heartwood) |

| This compound | 0.13% |

| Taxa-4(20),11-diene-5α,9α,10β,13α-tetraol 9α,10β-diacetate | 3.8 x 10⁻³% |

| Taxa-4(20),11-diene-2α,5α,9α,10β,13α-pentaol pentaacetate | 3.5 x 10⁻⁴% |

| Taxa-4(20),11-diene-5α,7β,9α,10β,13α-pentaol pentaacetate | 1.4 x 10⁻⁴% |

| Taxa-4(20)11-diene-2α,5α,7β,9α,10β,13α-hexaol hexa-acetate | 4.5 x 10⁻⁴% |

| Taxa-4(20)11-diene-2α,5α,7β,10β-tetraol 5α,7β,10β-triacetate 2α-α-methylbutyrate | 2 x 10⁻⁴% |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Proposed Mechanism of Action for Taxanes

While the specific mechanism of action for this compound has not been extensively studied, it is hypothesized to follow the same pathway as other well-characterized taxanes like Paclitaxel.

Caption: Proposed mechanism of action for this compound based on other taxanes.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the discovery and isolation of this compound from yew trees, with a focus on practical experimental protocols and quantitative data. This compound represents a readily available taxane from a renewable resource (heartwood), which, unlike the bark for Paclitaxel extraction, can be harvested without killing the tree.

Significant gaps in our understanding of this compound's biological activity remain. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other pharmacological activities of purified this compound.

-

Mechanism of Action Studies: Confirming whether this compound acts on microtubules in a manner similar to Paclitaxel and investigating other potential cellular targets.

-

Semi-synthesis: Exploring the potential of this compound as a precursor for the semi-synthesis of novel, more potent taxane analogues.

By providing a clear and detailed guide for the isolation of this compound, we hope to stimulate further research into this intriguing natural product and unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | C28H40O8 | CID 167825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical components of heartwood and sapwood of common Yew (Taxus baccata L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Taxine | C35H47NO10 | CID 6433563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

A Comparative Analysis of the Biological Activity of Taxusin and Other Prominent Taxanes

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The taxane (B156437) family of diterpenoids, originally derived from the yew tree (Taxus species), represents a cornerstone in modern cancer chemotherapy. Paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are the most clinically significant members of this class, exhibiting potent antitumor activity against a broad spectrum of solid tumors. Their mechanism of action is primarily attributed to their ability to stabilize microtubules, leading to cell cycle arrest and induction of apoptosis. Taxusin, a structurally related taxane, is a key intermediate in the biosynthesis of more complex taxanes like paclitaxel. However, a comprehensive review of the scientific literature reveals a significant gap in the characterization of this compound's own biological activity. This technical guide provides a detailed comparative analysis of the biological activities of paclitaxel and docetaxel, summarizing available quantitative data, outlining key experimental protocols, and visualizing the intricate signaling pathways they modulate. While direct comparative data for this compound is largely unavailable, this guide establishes a framework for the evaluation of novel taxane compounds by presenting the well-documented activities of its more prominent counterparts.

Mechanism of Action: Microtubule Stabilization

The principal mechanism of action for clinically established taxanes like paclitaxel and docetaxel is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[1] In a normal cell cycle, microtubules undergo dynamic polymerization and depolymerization, a process crucial for the formation of the mitotic spindle during cell division.

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[2] This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules, effectively preventing their depolymerization.[3] The consequence of this stabilization is the formation of non-functional microtubule bundles, which disrupts the delicate balance required for mitotic spindle assembly and function.[3][4] This leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[3][4]

While this compound shares the characteristic taxane core structure, there is a lack of published data specifically investigating its ability to stabilize microtubules.

Comparative Cytotoxicity

The cytotoxic potential of a compound is a critical determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro. A lower IC50 value indicates greater potency.

While extensive data exists for paclitaxel and docetaxel across a wide range of cancer cell lines, there is a notable absence of publicly available IC50 values for this compound. One study on non-alkaloidal taxane diterpenes isolated from Taxus chinensis demonstrated significant cytotoxicity against several human cancer cell lines, including a paclitaxel-resistant line, suggesting that other taxanes beyond paclitaxel and docetaxel may possess valuable anticancer properties.[5] However, this study did not specifically report on this compound.

The following tables summarize the IC50 values for paclitaxel and docetaxel in various human cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary depending on the specific cell line, exposure duration, and the assay method used.

Table 1: Comparative IC50 Values of Paclitaxel and Docetaxel in Human Cancer Cell Lines

| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Citation(s) |

| MDA-MB-231 | Breast Cancer | ~5-10 | ~1-5 | [6][7] |

| ZR75-1 | Breast Cancer | ~10-20 | ~5-15 | [6] |

| T47D | Breast Cancer | ~1577 | Not Reported | [8][9] |

| SK-BR-3 | Breast Cancer | ~2-8 | Not Reported | [10] |

| A549 | Non-Small Cell Lung Cancer | Not Reported | ~1.94 (in 2D culture) | [11] |

| H1299 | Non-Small Cell Lung Cancer | Not Reported | Not Reported | [12] |

| H460 | Non-Small Cell Lung Cancer | Not Reported | ~1.41 (in 2D culture) | [11] |

| CAOV-3 | Ovarian Cancer | ~1.8 | ~1.7 | [13] |

| OVCAR-3 | Ovarian Cancer | ~0.7 | ~0.8 | [13] |

| SKOV-3 | Ovarian Cancer | ~1.2 | ~1.1 | [13] |

Note: The IC50 values presented are approximate and are intended for comparative purposes. For precise values and experimental conditions, please refer to the cited literature.

Key Signaling Pathways in Taxane-Induced Apoptosis

The induction of apoptosis by taxanes is a complex process involving the modulation of multiple intracellular signaling pathways. The PI3K/AKT and MAPK pathways are two of the most well-characterized signaling cascades affected by paclitaxel and docetaxel.[14][15][16]

The PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature of many cancers. Paclitaxel has been shown to inhibit the PI3K/AKT pathway in various cancer cells.[14][17] This inhibition leads to a decrease in the phosphorylation of AKT and its downstream targets, such as mTOR, which ultimately promotes apoptosis.[17]

Figure 1: Paclitaxel's inhibition of the PI3K/AKT survival pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The role of the MAPK pathway in the cellular response to taxanes is complex and can be cell-type dependent. In some contexts, activation of the JNK and p38 MAPK pathways by taxanes contributes to the induction of apoptosis.[15][16] Conversely, activation of the ERK1/2 pathway can promote cell survival and has been implicated in taxane resistance.[16] Docetaxel has been shown to induce the activation of JNK, which in turn can lead to apoptosis.[16]

Figure 2: Dual role of MAPK signaling in response to Docetaxel.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of taxanes.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the taxane compounds (e.g., paclitaxel, docetaxel) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 3: General workflow for an MTT cytotoxicity assay.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the change in absorbance at 340 nm over time.[1][20]

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP (to a final concentration of 1 mM). Prepare stock solutions of the test compounds (e.g., paclitaxel as a positive control for polymerization enhancement, colchicine (B1669291) as a positive control for inhibition) and the experimental taxane.

-

Assay Setup: In a pre-warmed (37°C) 96-well plate, add the reaction buffer, GTP, and the test compound.

-

Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well. The temperature shift from ice to 37°C will induce polymerization.

-

Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

Data Analysis: Plot absorbance at 340 nm versus time. Compounds that enhance tubulin polymerization will show a faster and higher increase in absorbance compared to the control, while inhibitors will show a slower and lower increase.

Apoptosis Assessment: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

-

Cell Treatment: Culture cells in the presence of the test compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells (due to primary necrosis)

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][23]

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content of individual cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Generate a DNA content histogram from the flow cytometry data. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of taxane-induced cell cycle arrest.

Conclusion and Future Directions

Paclitaxel and docetaxel are potent cytotoxic agents with well-established mechanisms of action centered on the stabilization of microtubules, leading to G2/M cell cycle arrest and apoptosis. Their clinical efficacy is underscored by a wealth of preclinical data, including the IC50 values and signaling pathway modulations detailed in this guide. In stark contrast, the biological activity of this compound remains largely unexplored in the public domain. While its structural similarity to other taxanes suggests a potential for anticancer activity, the lack of quantitative data prevents a direct comparison.

The detailed experimental protocols provided herein offer a standardized framework for the comprehensive evaluation of novel taxane compounds. Future research should prioritize the systematic investigation of the biological activities of less-characterized taxanes like this compound. Such studies are essential to uncover potentially novel mechanisms of action, identify compounds with improved therapeutic indices, or discover agents that can overcome existing mechanisms of taxane resistance. The continued exploration of the vast chemical diversity within the taxane family holds significant promise for the development of next-generation anticancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. ascopubs.org [ascopubs.org]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scitepress.org [scitepress.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]